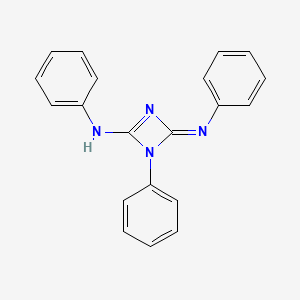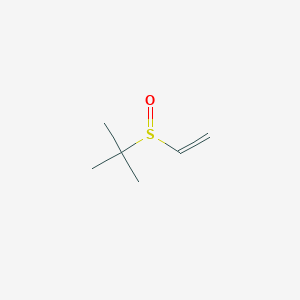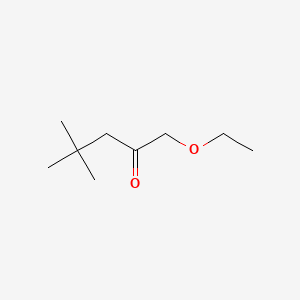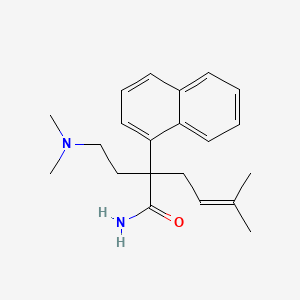![molecular formula C25H20O2Sn B14662203 2-[(Triphenylstannyl)oxy]benzaldehyde CAS No. 38480-16-9](/img/structure/B14662203.png)
2-[(Triphenylstannyl)oxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Triphenylstannyl)oxy]benzaldehyde is an organotin compound that features a benzaldehyde moiety bonded to a triphenylstannyl group through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Triphenylstannyl)oxy]benzaldehyde typically involves the reaction of benzaldehyde with triphenyltin hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Benzaldehyde and triphenyltin hydroxide.
Solvent: Anhydrous toluene or another suitable organic solvent.
Reaction Conditions: The mixture is heated under reflux for several hours, typically around 80-100°C.
Product Isolation: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis can be applied. Industrial production would likely involve large-scale reactions with optimized conditions for yield and purity, using automated reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Triphenylstannyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(Triphenylstannyl)oxy]benzoic acid.
Reduction: Formation of 2-[(Triphenylstannyl)oxy]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(Triphenylstannyl)oxy]benzaldehyde has several scientific research applications, including:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activity and use in drug development.
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Wirkmechanismus
The mechanism of action of 2-[(Triphenylstannyl)oxy]benzaldehyde depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants. The triphenylstannyl group can stabilize intermediates and facilitate various transformations through its electron-donating properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenyltin Chloride: Another organotin compound with similar reactivity but different functional groups.
Triphenyltin Hydroxide: The precursor used in the synthesis of 2-[(Triphenylstannyl)oxy]benzaldehyde.
Benzaldehyde: The parent compound with an aldehyde functional group.
Uniqueness
This compound is unique due to the presence of both the benzaldehyde and triphenylstannyl moieties, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
38480-16-9 |
|---|---|
Molekularformel |
C25H20O2Sn |
Molekulargewicht |
471.1 g/mol |
IUPAC-Name |
2-triphenylstannyloxybenzaldehyde |
InChI |
InChI=1S/C7H6O2.3C6H5.Sn/c8-5-6-3-1-2-4-7(6)9;3*1-2-4-6-5-3-1;/h1-5,9H;3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
PZMKRFOKAGTGNK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=CC=C4C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



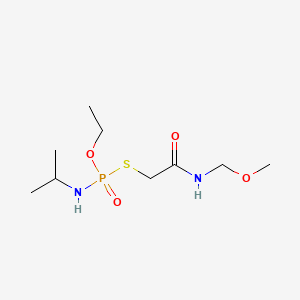
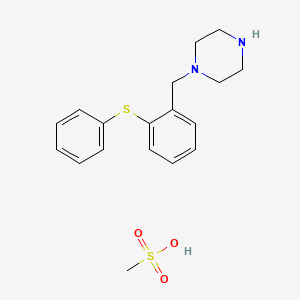
![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)
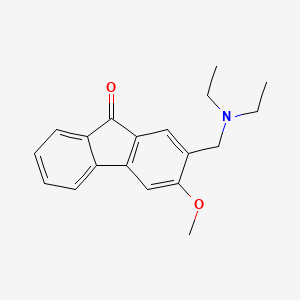
![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)
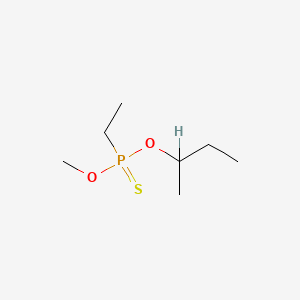
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
